6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine ring, which is further substituted with a methoxypyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxypyrimidine: The piperazine ring is then reacted with 6-methoxypyrimidine under nucleophilic substitution conditions.
Formation of Pyridine-2-carbonitrile: The final step involves the reaction of the substituted piperazine with 2-chloropyridine-3-carbonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-[4-(6-Hydroxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile.
Reduction: Formation of 6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various chemical reactions.
(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol: Another methoxypyrimidine-substituted compound with different functional groups.
Uniqueness
6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its combination of a pyridine ring, a piperazine ring, and a methoxypyrimidine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H16N6O |
---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H16N6O/c1-22-15-9-14(17-11-18-15)21-7-5-20(6-8-21)13-4-2-3-12(10-16)19-13/h2-4,9,11H,5-8H2,1H3 |
InChI Key |
ZHDZISRJIZJMJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.